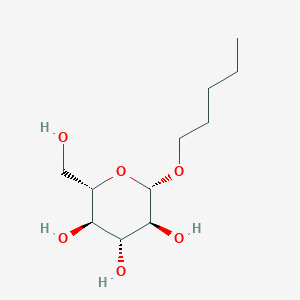
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a pentoxy group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of a starting material such as a protected sugar derivative, which undergoes a series of reactions including protection, deprotection, and functional group transformations to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Applications De Recherche Scientifique
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: The compound can be used in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism by which (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sugar derivatives and polyhydroxylated molecules such as:
- (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-ethoxyoxane-3,4,5-triol
Uniqueness
What sets (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol apart is its specific stereochemistry and the presence of the pentoxy group, which can impart unique chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H22O6 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11-/m0/s1 |
Clé InChI |
RYIWDDCNJPSPRA-HHKYUTTNSA-N |
SMILES isomérique |
CCCCCO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O |
SMILES canonique |
CCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















